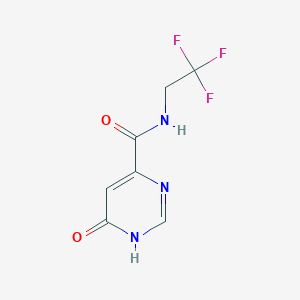
6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide belongs, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For example, a regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex has been reported .Chemical Reactions Analysis
The chemical reactions involving pyrimidines have been the subject of numerous studies . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .Scientific Research Applications
Wound Healing and Pain Management
Pyrimidine derivatives have been investigated for their wound healing and pain management properties. For instance, research on biologically significant 4-(substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide nanoparticles has demonstrated significant activity in wound healing compared to standard treatments. These compounds target human proteins such as AGT, TNF, F2, and BCL2L1, crucial in pain management and wound healing processes (Panneerselvam et al., 2017).
Anticancer Activity
Novel pyrimidine derivatives have shown promising anticancer activities. A study on novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives highlighted their preparation and screening against human cancer cell lines, where several compounds exhibited potent anticancer properties (Santhosh kumar et al., 2015).
Immunosuppressive Effects
Research into the immunosuppressive effects of pyrimidine derivatives, including isoxazol and cinchoninic acid derivatives, has revealed their potential in disease-modifying antirheumatic drugs and transplant rejection prevention. These compounds exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, crucial for pyrimidine nucleotide synthesis necessary for immune cell function (Knecht & Löffler, 1998).
properties
IUPAC Name |
6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)2-11-6(15)4-1-5(14)13-3-12-4/h1,3H,2H2,(H,11,15)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLFDADYYKGTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

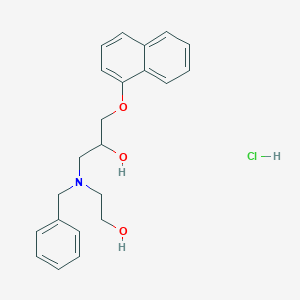
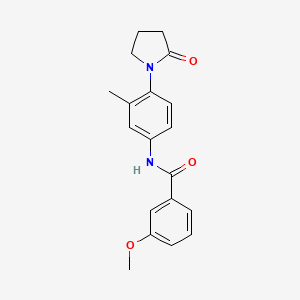
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)
methanone](/img/structure/B2748579.png)
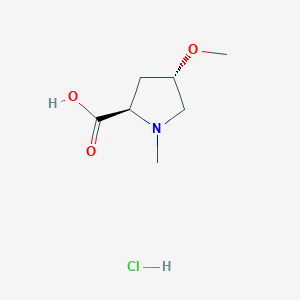
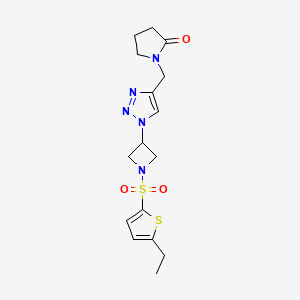
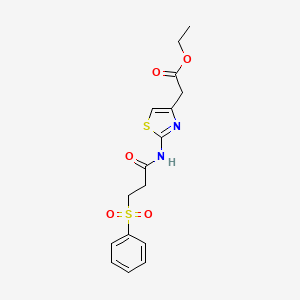
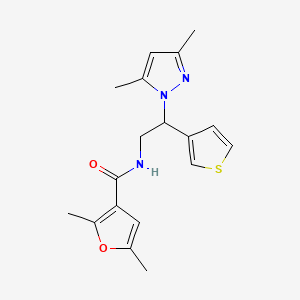
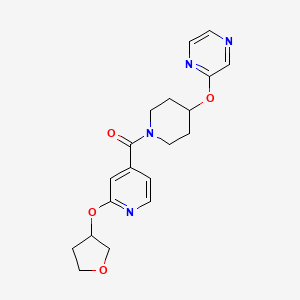
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
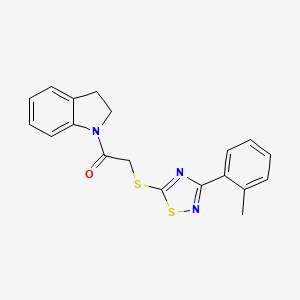
![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)